molecular formula C21H26N2O4S B3205933 4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040660-43-2

4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No. B3205933
CAS RN: 1040660-43-2
M. Wt: 402.5 g/mol
InChI Key: VNOKEXGSXAFEQE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could depend on its functional groups. For instance, the sulfonamide group might participate in substitution reactions, and the methoxy group might undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods. These properties include melting point, boiling point, refractive index, and density .

Mechanism of Action

Target of Action

The primary targets of the compound “4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide” are currently unknown. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some benzenesulfonamides can cause skin and eye irritation, and respiratory discomfort .

Future Directions

The future directions in the study of this compound could involve exploring its potential biological activities and applications. For instance, some benzenesulfonamides have shown promise in medical applications due to their inhibitory activity against carbonic anhydrase .

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-12-17(27-5)8-9-19(14)28(25,26)22-16-7-6-15-10-11-23(18(15)13-16)20(24)21(2,3)4/h6-9,12-13,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOKEXGSXAFEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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